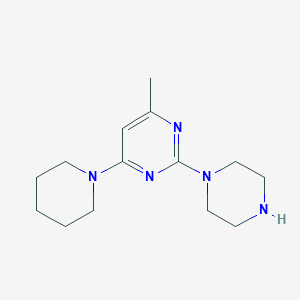

4-Methyl-2-(piperazin-1-yl)-6-(piperidin-1-yl)pyrimidine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-methyl-2-piperazin-1-yl-6-piperidin-1-ylpyrimidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23N5/c1-12-11-13(18-7-3-2-4-8-18)17-14(16-12)19-9-5-15-6-10-19/h11,15H,2-10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FECISBKWOMSXPY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)N2CCNCC2)N3CCCCC3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23N5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-2-(piperazin-1-yl)-6-(piperidin-1-yl)pyrimidine typically involves the following steps:

Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a cyclization reaction involving appropriate precursors such as β-diketones and amidines.

Substitution Reactions: The piperazine and piperidine groups are introduced through nucleophilic substitution reactions. These reactions often require the use of strong bases and solvents like dimethylformamide (DMF) to facilitate the substitution.

Industrial Production Methods

In an industrial setting, the production of 4-Methyl-2-(piperazin-1-yl)-6-(piperidin-1-yl)pyrimidine may involve:

Batch Processing: Utilizing large reactors to carry out the cyclization and substitution reactions in a controlled environment.

Continuous Flow Chemistry: Implementing continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2-(piperazin-1-yl)-6-(piperidin-1-yl)pyrimidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine and piperidine moieties.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Strong bases (e.g., sodium hydride), solvents like DMF or acetonitrile.

Major Products Formed

Oxidation: Formation of oxidized derivatives with altered functional groups.

Reduction: Formation of reduced derivatives with hydrogenated functional groups.

Substitution: Formation of substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

4-Methyl-2-(piperazin-1-yl)-6-(piperidin-1-yl)pyrimidine has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential interactions with biological macromolecules.

Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Methyl-2-(piperazin-1-yl)-6-(piperidin-1-yl)pyrimidine involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as:

Binding to Enzymes: Inhibiting or modulating enzyme activity.

Interacting with Receptors: Affecting receptor signaling pathways.

Modulating Gene Expression: Influencing the expression of specific genes involved in disease processes.

Comparison with Similar Compounds

Structural Features and Substitutions

The table below highlights key structural differences between the target compound and its analogs:

Key Observations :

- The target compound’s dual heterocyclic architecture distinguishes it from simpler analogs like 4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine, which lacks the piperazine moiety .

- Methylpiperazine derivatives (e.g., 5-(4-Methylpiperazin-1-yl)pyrimidin-2-amine) show simplified structures with retained nitrogen-rich pharmacophores, favoring kinase inhibition .

Physicochemical Properties

- Solubility : The target compound’s smaller size and absence of bulky substituents may favor better bioavailability than acylated derivatives.

Biological Activity

4-Methyl-2-(piperazin-1-yl)-6-(piperidin-1-yl)pyrimidine is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula for 4-Methyl-2-(piperazin-1-yl)-6-(piperidin-1-yl)pyrimidine is , with a molecular weight of 262.36 g/mol. The compound features a pyrimidine ring substituted with piperazine and piperidine moieties, which are known for their roles in enhancing biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 262.36 g/mol |

| IUPAC Name | 4-Methyl-2-(piperazin-1-yl)-6-(piperidin-1-yl)pyrimidine |

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes. It has been shown to modulate the activity of G protein-coupled receptors (GPCRs), particularly those involved in neurotransmission and metabolic regulation. The presence of piperazine and piperidine rings enhances its affinity for these targets, leading to significant pharmacological effects.

Antiparasitic Activity

Recent studies have indicated that derivatives of this compound exhibit potent antiparasitic activity. For instance, modifications to the pyrimidine structure have been shown to enhance efficacy against malaria parasites by inhibiting specific ATPase activities associated with the parasite's survival.

Anticancer Potential

Research has also explored the anticancer potential of 4-Methyl-2-(piperazin-1-yl)-6-(piperidin-1-yl)pyrimidine. In vitro studies demonstrated that it can induce apoptosis in cancer cell lines through the activation of caspase pathways. The compound's ability to inhibit cell proliferation was assessed using various cancer models, showing promising results in reducing tumor growth.

Case Studies

- Antimalarial Efficacy : A study investigated a series of pyrimidine derivatives, including our compound, revealing that certain modifications led to improved solubility and metabolic stability while maintaining high antiparasitic activity (EC50 values as low as 0.025 μM) .

- Cancer Cell Lines : In a study involving multiple cancer cell lines, 4-Methyl-2-(piperazin-1-yl)-6-(piperidin-1-yl)pyrimidine exhibited IC50 values indicating significant cytotoxicity, particularly in breast and lung cancer models .

Pharmacokinetics

Pharmacokinetic studies have shown that this compound has favorable absorption characteristics, with moderate bioavailability and a half-life conducive for therapeutic use. The metabolic profile indicates that it undergoes hepatic metabolism primarily via cytochrome P450 enzymes .

Safety and Toxicology

Toxicological assessments have revealed that while the compound exhibits potent biological activity, it also presents some cytotoxic effects at higher concentrations. Therefore, ongoing research is focused on optimizing its structure to minimize toxicity while enhancing efficacy.

Q & A

Basic Research Questions

Q. What are the standard laboratory synthesis protocols for 4-Methyl-2-(piperazin-1-yl)-6-(piperidin-1-yl)pyrimidine?

- Methodology : The compound is synthesized via multi-step condensation reactions. Key steps include:

- Piperazine/Piperidine Coupling : Reacting substituted pyrimidine intermediates with piperazine and piperidine derivatives under reflux conditions using dimethylformamide (DMF) or dichloromethane as solvents .

- Reductive Amination : Stannous chloride or sodium borohydride may be used to reduce intermediates, with reaction progress monitored via thin-layer chromatography (TLC) .

- Purification : Column chromatography (silica gel) or recrystallization from ethanol/water mixtures ensures high purity (>95%) .

Q. Which analytical techniques are critical for structural confirmation and purity assessment?

- Techniques :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies substituent positions and confirms ring substitution patterns .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .

- X-ray Crystallography : Single-crystal analysis resolves bond lengths, angles, and molecular conformation (e.g., mean C–C bond length: 0.003 Å) .

- HPLC : Purity assessment using C18 columns with UV detection at 254 nm .

Q. How are reaction conditions optimized during synthesis?

- Parameters :

- Temperature : 80–120°C for coupling reactions to balance yield and side-product formation .

- Solvent : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates .

- Catalysts : Lewis acids (e.g., ZnCl₂) or palladium catalysts improve cross-coupling efficiency .

- Monitoring : TLC (Rf tracking) and in-situ FTIR for intermediate detection .

Advanced Research Questions

Q. How can crystallographic data inform molecular conformation and intermolecular interactions?

- Analysis : Single-crystal X-ray diffraction (SCXRD) provides:

- Disorder Handling : Partial occupancy refinement for disordered groups (e.g., methyl or piperidinyl moieties) .

- Key Metrics :

| Parameter | Value | Significance |

|---|---|---|

| R-factor | 0.051 | Measures data-to-model fit accuracy |

| Data-to-Parameter Ratio | 12.0 | Indicates refinement reliability |

- Intermolecular Forces : Hydrogen bonding (N–H⋯N) and π-π stacking stabilize the crystal lattice .

Q. What strategies identify biological targets for this compound in drug discovery?

- Approaches :

- In Vitro Screening : Enzyme inhibition assays (e.g., kinase or GPCR panels) to detect activity .

- Molecular Docking : Computational modeling (AutoDock Vina) predicts binding affinity to targets like CXCR3 chemokine receptors .

- Transcriptomics : RNA-seq analysis of treated cell lines to identify differentially expressed pathways .

Q. How are structure-activity relationship (SAR) studies designed for derivatives?

- Design :

- Positional Substitution : Systematically modify substituents at pyrimidine C-2 (piperazinyl) and C-6 (piperidinyl) positions .

- Functional Group Variation : Introduce electron-withdrawing (e.g., -NO₂) or donating (e.g., -OCH₃) groups to alter electronic effects .

- Biological Testing : Compare IC₅₀ values in cytotoxicity assays (e.g., MTT) to correlate structural changes with activity .

Q. How should contradictory biological activity data be resolved?

- Resolution Steps :

Replicate Assays : Ensure consistency across independent experiments .

Purity Verification : Re-analyze compound purity via HPLC and elemental analysis .

Orthogonal Assays : Validate activity using alternative methods (e.g., SPR for binding affinity vs. cell-based assays) .

Model Organisms : Test in vivo (e.g., rodent models) to confirm target engagement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.